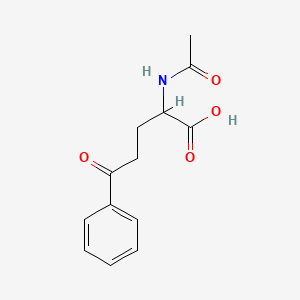

2-Acetamido-5-oxo-5-phenylpentanoic acid

Beschreibung

Contextualizing Pentanoic Acid Derivatives in Organic Chemistry

Pentanoic acid, also known as valeric acid, is a simple five-carbon straight-chain alkyl carboxylic acid. umaryland.edu Its derivatives form a broad class of compounds with significant applications across various fields of chemistry. The primary utility of pentanoic acid itself is in the synthesis of its esters, such as ethyl valerate (B167501) and pentyl valerate, which are valued for their pleasant, fruity odors and are used as additives in perfumes, cosmetics, and foods. umaryland.eduresearchgate.net

Beyond these applications, the pentanoic acid scaffold is a common structural motif in medicinal chemistry. Researchers have extensively modified the pentanoic acid backbone to develop compounds with potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. wikipedia.orgjk-sci.com The incorporation of various functional groups, such as phenyl rings, heterocyclic moieties, and amides, can significantly alter the biological activity and pharmacokinetic properties of the resulting molecules. wikipedia.org The versatility of the pentanoic acid chain allows it to be used as a flexible linker or a foundational structure for building more complex and biologically active agents. tuscany-diet.netresearchgate.net

Historical Perspectives on the Synthesis and Exploration of α-Acetamido-γ-ketocarboxylic Acids

While a detailed historical account of the synthesis of α-acetamido-γ-ketocarboxylic acids as a specific class is not extensively documented in early literature, their structural components have been the focus of well-established synthetic methodologies for over a century. The synthesis of this class can be viewed as a combination of methods developed for creating α-acetamido ketones and γ-keto acids.

A cornerstone in the synthesis of α-acetamido ketones is the Dakin-West reaction , first reported by Henry Drysdale Dakin and Randolph West in 1928. synarchive.com This reaction transforms an α-amino acid into an α-acetamido ketone using an acid anhydride (B1165640) and a base, such as pyridine (B92270). wikipedia.orgjk-sci.com The mechanism involves the formation of an azlactone intermediate, which then undergoes acylation and subsequent ring-opening and decarboxylation to yield the final product. wikipedia.org This reaction has been a fundamental tool in organic chemistry for creating the N-acetylated amino ketone moiety found in the target molecule.

The synthesis of γ-keto acids, or 4-oxoacids, also has a rich history with various methods being developed over time. wikipedia.orgorganic-chemistry.org Early methods often involved multi-step sequences, while modern approaches include photocatalytic methods and metal-catalyzed reactions that offer greater efficiency and milder conditions. organic-chemistry.org The combination of these established synthetic strategies for key structural motifs has paved the way for the construction of more complex molecules like 2-acetamido-5-oxo-5-phenylpentanoic acid.

Significance of the 2-Acetamido-5-oxo-5-phenylpentanoic Acid Scaffold in Contemporary Chemical Biology

The significance of the 2-acetamido-5-oxo-5-phenylpentanoic acid scaffold in modern chemical biology is primarily linked to its identity as N-acetyl-L-glutamate 5-semialdehyde. umaryland.edu In this context, it is a crucial intermediate in the biosynthesis of arginine in prokaryotes and simple eukaryotes. wikipedia.org

This metabolic pathway involves several enzymatic steps. N-acetylglutamic acid is first phosphorylated to form N-acetyl-L-glutamyl 5-phosphate. Subsequently, the enzyme N-acetyl-gamma-glutamyl-phosphate reductase catalyzes the NADPH-dependent reduction of this intermediate to yield N-acetyl-L-glutamate 5-semialdehyde (the subject compound, without the phenyl group). wikipedia.org This semialdehyde is then converted into N-acetylornithine, a precursor to ornithine, which is a key component of the urea (B33335) cycle.

Table 2: Role of N-acetylated Glutamate Derivatives in Biology

| Compound/Enzyme | Role | Biological Context |

|---|---|---|

| N-acetyl-L-glutamate 5-semialdehyde | Metabolic Intermediate | Precursor in the biosynthesis of arginine and proline. umaryland.eduwikipedia.org |

| N-acetylglutamate synthase (NAGS) | Enzyme | Catalyzes the formation of N-acetylglutamate, the first intermediate in arginine biosynthesis. wikipedia.orgnih.gov |

| N-acetyl-gamma-glutamyl-phosphate reductase | Enzyme | Catalyzes the formation of N-acetyl-L-glutamate 5-semialdehyde. wikipedia.org |

| N-carbamylglutamate | Therapeutic Analog | A stable analog of N-acetylglutamate used to treat NAGS deficiency and hyperammonemia. nih.gov |

The study of this scaffold and its analogs is therefore important for understanding enzyme mechanisms and metabolic regulation. Deficiencies in the enzymes of this pathway, such as N-acetylglutamate synthase (NAGS), can lead to serious metabolic disorders like hyperammonemia. This has led to the development of therapeutic analogs like N-carbamylglutamate, which can activate enzymes in the urea cycle and restore function. nih.gov

Overview of Research Trajectories for Related Acetamido-Substituted Pentanoic Acids

Research into acetamido-substituted pentanoic acids and their derivatives is an active area, primarily driven by the search for new therapeutic agents. The studies often focus on synthesizing libraries of related compounds and evaluating their biological activities.

One significant research trajectory involves the development of novel anticancer agents. For example, studies on phenyl/naphthylacetyl pentanoic acid derivatives have shown that these compounds can exhibit dual inhibitory activity against matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8), which are promising targets in cancer therapy. tuscany-diet.netresearchgate.net Certain derivatives in this class have demonstrated good cytotoxicity against leukemia cell lines. researchgate.net

Another area of investigation is in the field of analgesics and anti-inflammatory drugs. Derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated for their anti-nociceptive activity. nih.gov By modifying the acetamido group, researchers aim to increase selectivity for enzymes like cyclooxygenase 2 (COX-2), potentially leading to safer and more effective non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Furthermore, the acetamide (B32628) phenyl moiety is recognized for its wide range of biological properties and is often incorporated into drug design. pharmaffiliates.com Research on 5-oxopyrrolidine derivatives bearing an acetamidophenyl group has led to the discovery of compounds with potent anticancer activity against lung adenocarcinoma cells and selective antimicrobial activity against multidrug-resistant bacteria. pharmaffiliates.com These diverse research avenues underscore the value of the acetamido-substituted acid scaffold in developing new molecules with significant biological and pharmacological potential.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

2545-56-4 |

|---|---|

Molekularformel |

C13H15NO4 |

Molekulargewicht |

249.26 g/mol |

IUPAC-Name |

2-acetamido-5-oxo-5-phenylpentanoic acid |

InChI |

InChI=1S/C13H15NO4/c1-9(15)14-11(13(17)18)7-8-12(16)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)(H,17,18) |

InChI-Schlüssel |

HYMHQWHWVZXOKO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC(CCC(=O)C1=CC=CC=C1)C(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Acetamido 5 Oxo 5 Phenylpentanoic Acid and Its Analogues

Classical Synthetic Routes to the Core 5-Oxo-5-phenylpentanoic Acid Structure

The foundational step in synthesizing the target molecule is the construction of the 5-oxo-5-phenylpentanoic acid core. This γ-ketocarboxylic acid can be prepared through several established methods.

One of the most direct methods for forming γ-keto acids involves reactions that build upon a ketone functional group. A common strategy is the Friedel-Crafts acylation of an aromatic ring with a cyclic anhydride (B1165640). For instance, the reaction of benzene (B151609) with glutaric anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) directly yields 5-oxo-5-phenylpentanoic acid.

Another approach involves the Michael addition of a nucleophile to an α,β-unsaturated ketone. While not a direct route to the specific target core, this principle is fundamental in the synthesis of various γ-ketocarbonyl compounds. More advanced methods include the magnesium-mediated reductive carboxylation of aryl vinyl ketones, which provides γ-keto carboxylic acids under an atmosphere of carbon dioxide. organic-chemistry.org Photocatalytic methods have also been developed for the synthesis of γ-ketoacids from α-ketoacids, using maleic anhydrides as synthetic equivalents of acrylic acids. organic-chemistry.org

The following table summarizes some ketone-directed synthetic approaches for γ-ketocarboxylic acids:

| Method | Reactants | Key Reagents/Catalysts | Description |

|---|---|---|---|

| Friedel-Crafts Acylation | Benzene, Glutaric anhydride | AlCl₃ | Direct acylation of benzene to form the γ-keto acid structure. |

| Reductive Carboxylation | Aryl vinyl ketones | Magnesium, CO₂ | Direct carboxylation of a vinyl ketone to yield a γ-keto carboxylic acid. organic-chemistry.org |

| Photocatalytic Synthesis | α-Ketoacids, Maleic anhydrides | Photocatalyst | A single-step synthesis utilizing maleic anhydrides as acrylic acid equivalents. organic-chemistry.org |

Carbonylation reactions, which introduce a carbon monoxide (CO) group into a molecule, offer a powerful tool for the synthesis of carboxylic acids. wikipedia.org Hydrocarboxylation, for example, involves the addition of CO and water to an alkene. wikipedia.org For the synthesis of a pentanoic acid derivative, a suitably substituted butene derivative could be subjected to hydrocarboxylation conditions, often using a transition metal catalyst like nickel carbonyl. wikipedia.org

The Koch reaction is another carbonylation process that can be used to synthesize carboxylic acids, although it is typically catalyzed by strong acids and is less common for simple alkenes. wikipedia.org These carbonylation methods can be highly efficient but may require specialized equipment to handle carbon monoxide gas safely.

The following table outlines key carbonylation processes for carboxylic acid synthesis:

| Reaction | Substrate | Reagents | Catalyst | Product |

|---|---|---|---|---|

| Hydrocarboxylation | Alkene | CO, H₂O | Nickel carbonyl | Carboxylic acid wikipedia.org |

| Koch Reaction | Alkene | CO, H₂O | Strong acid (e.g., H₂SO₄) | Carboxylic acid wikipedia.org |

Introduction of the Acetamido Group at the Alpha-Position

Once the 5-oxo-5-phenylpentanoic acid core is synthesized, the next critical step is the introduction of the acetamido group at the α-position (carbon-2).

Achieving stereoselectivity in the introduction of the amino group is crucial for producing enantiomerically pure compounds. One common strategy involves the asymmetric amination of an α-keto acid or a related precursor. This can be achieved using chiral auxiliaries or chiral catalysts. For instance, the reductive amination of 2-keto-5-oxo-5-phenylpentanoic acid in the presence of a chiral amine or a chiral catalyst could yield an enantiomerically enriched amino acid.

Another approach is the enzymatic resolution of a racemic mixture of 2-amino-5-oxo-5-phenylpentanoic acid. Specific enzymes can selectively acylate one enantiomer, allowing for the separation of the two.

If the amino acid precursor, 2-amino-5-oxo-5-phenylpentanoic acid, is obtained, the final step is N-acetylation. This is a standard and generally high-yielding reaction in organic synthesis. The most common method involves treating the amino acid with acetic anhydride in a suitable solvent, often with the addition of a base to neutralize the resulting acetic acid.

Alternatively, acetyl chloride can be used as the acetylating agent. This reaction is typically carried out under anhydrous conditions, often in the presence of a non-nucleophilic base like triethylamine. N-terminal acetylation is a common post-translational modification in proteins, where N-terminal acetyltransferases (NATs) catalyze the transfer of an acetyl group from acetyl-CoA to the α-amino group of the first amino acid. nih.gov While this is a biological process, it highlights the fundamental chemistry of N-acetylation.

The following table summarizes common N-acetylation methods:

| Reagent | Conditions | Byproduct |

|---|---|---|

| Acetic Anhydride | Aqueous or organic solvent, often with a base | Acetic acid |

| Acetyl Chloride | Anhydrous conditions, with a non-nucleophilic base | HCl (neutralized by base) |

Advanced Synthetic Approaches to 2-Acetamido-5-oxo-5-phenylpentanoic Acid

Modern synthetic chemistry offers more sophisticated and efficient routes to complex molecules like 2-acetamido-5-oxo-5-phenylpentanoic acid. These approaches often focus on improving stereoselectivity, reducing the number of synthetic steps, and employing milder reaction conditions.

One advanced strategy could involve a catalytic asymmetric synthesis of the α-amino acid moiety directly onto a precursor of the pentanoic acid chain. For example, a transition metal-catalyzed asymmetric hydroaminomethylation of an appropriate alkene could install both the amino and carboxyl functionalities in a stereocontrolled manner.

Another potential advanced route could utilize chemoenzymatic methods. A lipase (B570770) or a similar enzyme could be used for the kinetic resolution of a racemic intermediate, providing access to an enantiomerically pure precursor. Subsequently, modern cross-coupling reactions could be employed to construct the phenyl ketone portion of the molecule.

Furthermore, the development of novel catalytic systems for the direct C-H amination or amidation at the α-position of the pre-formed 5-oxo-5-phenylpentanoic acid could represent a highly atom-economical and efficient synthetic strategy. While specific examples for the direct synthesis of 2-acetamido-5-oxo-5-phenylpentanoic acid using these advanced methods may not be widely reported, they represent the forefront of synthetic organic chemistry and offer promising avenues for future research.

Asymmetric Synthesis and Chiral Induction Techniques

The establishment of stereocenters is a critical aspect of synthesizing biologically active molecules. For analogues of 2-acetamido-5-oxo-5-phenylpentanoic acid, asymmetric synthesis ensures the production of a single enantiomer, which is often responsible for the desired therapeutic effect while the other may be inactive or cause adverse effects. nih.gov A variety of methods have been developed for the enantioselective synthesis of α-amino ketones and their derivatives, which are key structural motifs in these compounds. nih.gov

One prominent strategy involves the use of chiral catalysts. For instance, a general and practical approach to α-amino acids utilizes a catalytic enantioselective reduction of trichloromethyl ketones mediated by a chiral (S)-oxazaborolidine catalyst. organic-chemistry.org This method yields (R)-secondary alcohols with high enantioselectivity, which can then be converted to the desired (S)-α-amino acids. organic-chemistry.org Another powerful technique is the transition-metal-catalyzed asymmetric addition of arylboron compounds to imines, which efficiently constructs carbon-carbon bonds while generating a stereocenter with high optical purity. nih.gov Palladium-catalyzed asymmetric arylation of in situ generated α-keto imines offers a direct route to chiral α-amino ketones. nih.gov

Chiral Brønsted acids have also been employed as catalysts in transfer hydrogenation reactions to produce enantioenriched α-amino ketones from imines. rsc.org Furthermore, the Heyns rearrangement, a reaction that converts α-hydroxy imines to α-amino ketones, has been rendered highly enantioselective through the use of chiral spiro phosphoric acid catalysts. researchgate.net This method is particularly valuable for synthesizing chiral α-aryl-α-aminoketones. researchgate.net

Chiral auxiliaries represent another cornerstone of asymmetric synthesis. The Evans asymmetric aldol (B89426) reaction, for example, can be used to prepare precursors like (3S)-hydroxy-5-phenylpentanoic acid. nih.gov In this approach, a chiral oxazolidinone auxiliary directs the stereochemical outcome of an aldol addition, and the resulting diastereomers can be separated chromatographically. nih.gov Similarly, the conjugate addition of homochiral lithium amides to cyclic unsaturated esters has been used to stereoselectively prepare cyclic amino acid derivatives. rsc.org

The "chiral pool" approach, which utilizes naturally occurring chiral molecules as starting materials, is also a viable strategy. nih.gov For instance, commercially available chiral compounds like 3-bromo-L-phenylalanine can serve as precursors for more complex chiral molecules. nih.gov

These diverse techniques provide a robust toolbox for the synthesis of specific stereoisomers of 2-acetamido-5-oxo-5-phenylpentanoic acid and its analogues, enabling the exploration of their structure-activity relationships.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to create efficient and environmentally benign synthetic routes. Enzymes, with their inherent chirality and high specificity, are particularly well-suited for the asymmetric synthesis of complex molecules like the analogues of 2-acetamido-5-oxo-5-phenylpentanoic acid.

A notable application of enzymes in this context is in the synthesis of γ-hydroxy-α-amino acid derivatives. nih.gov Tandem aldol addition and transamination reactions can be carried out in a one-pot, two-step process. nih.gov In this system, an aldolase (B8822740) catalyzes the enantioselective addition of pyruvate (B1213749) to an aldehyde, forming a γ-hydroxy-α-keto acid. Subsequently, a transaminase (aminotransferase) introduces the amino group by transferring it from an amine donor, such as L-alanine, benzylamine, or L-glutamic acid, to yield the final γ-hydroxy-α-amino acid. nih.gov The equilibrium of the transamination step can be favorably shifted by removing the byproduct. For example, when L-alanine is the amine donor, the resulting pyruvate can be recycled back into the aldol reaction. nih.gov

The choice of transaminase is crucial for achieving high conversion and stereoselectivity. Screening of a panel of different transaminases can identify the most suitable candidates for a particular substrate. nih.gov Furthermore, the reaction conditions, including the choice of amine donor and the potential for byproduct removal, can be optimized to maximize the yield of the desired amino acid. nih.gov

This chemoenzymatic approach offers several advantages, including mild reaction conditions, high enantioselectivity, and the potential for process intensification through one-pot procedures. It represents a powerful strategy for accessing chiral building blocks that can be further elaborated into complex analogues of 2-acetamido-5-oxo-5-phenylpentanoic acid.

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the starting materials, offer a highly efficient means for structural elaboration. These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

While specific examples of MCRs for the direct synthesis of 2-acetamido-5-oxo-5-phenylpentanoic acid are not prominently detailed in the provided context, the principles of MCRs can be applied to generate its analogues. For instance, the aza-benzoin condensation, an enantioselective reaction between aliphatic aldehydes and aryl-substituted Boc-imines, can be utilized to synthesize α-amino ketones, which are key structural motifs. rsc.org

The Ugi and Passerini reactions are classic examples of MCRs that are widely used in medicinal chemistry to create libraries of complex molecules. An Ugi reaction, for instance, could potentially combine a ketone (or an aldehyde), an amine, a carboxylic acid, and an isocyanide to assemble a scaffold resembling the target molecule. By varying the individual components, a wide array of analogues with different substituents on the phenyl ring, at the acetamido group, or along the pentanoic acid chain could be synthesized.

The development of novel MCRs is an active area of research. For example, a palladium-catalyzed asymmetric arylation of in situ generated α-keto imines with arylboronic acids demonstrates a sophisticated approach to building chiral α-amino ketones. nih.gov This reaction, while not a traditional MCR, involves the cooperative action of a catalyst in activating multiple components to achieve a highly stereocontrolled transformation. nih.gov

The application of MCRs to the synthesis of 2-acetamido-5-oxo-5-phenylpentanoic acid analogues would enable the rapid exploration of the chemical space around this core structure, facilitating the identification of compounds with optimized properties.

Derivatization Strategies for 2-Acetamido-5-oxo-5-phenylpentanoic Acid

Modification of the Carboxylic Acid Functionality

The carboxylic acid group of 2-acetamido-5-oxo-5-phenylpentanoic acid is a prime site for chemical modification to generate a diverse range of derivatives. Standard transformations such as esterification and amidation can be readily employed.

Esterification can be achieved by reacting the carboxylic acid with various alcohols under acidic conditions or using coupling agents. This allows for the introduction of a wide array of alkyl or aryl groups, which can modulate the lipophilicity and pharmacokinetic properties of the molecule.

Amidation, the reaction of the carboxylic acid with amines, leads to the formation of amides. This transformation is particularly significant as it introduces a hydrogen bond donor and acceptor, potentially influencing the compound's interaction with biological targets. A broad range of primary and secondary amines can be utilized, leading to a library of amide derivatives with varying steric and electronic properties. The use of coupling agents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is a common method for facilitating this transformation. nih.gov

Furthermore, the carboxylic acid can be reduced to a primary alcohol. This transformation removes the acidic nature of the functional group and introduces a new site for further derivatization, such as etherification or oxidation to an aldehyde.

Transformations at the Ketone Moiety

The ketone functionality in 2-acetamido-5-oxo-5-phenylpentanoic acid offers a rich platform for a variety of chemical transformations, enabling the synthesis of a wide range of analogues.

Reduction: The ketone can be stereoselectively reduced to a secondary alcohol. organic-chemistry.org This introduces a new chiral center and a hydroxyl group that can participate in hydrogen bonding or serve as a handle for further functionalization.

Reductive Amination: This powerful reaction converts the ketone into an amine. The process typically involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by reduction. This allows for the introduction of a diverse set of primary or secondary amino groups, significantly altering the polarity and basicity of the molecule.

Carbon-Carbon Bond Formation: The ketone can react with various carbon nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. This strategy allows for the introduction of new alkyl or aryl substituents at the 5-position. Wittig-type reactions can convert the ketone into an alkene, providing a scaffold for further modifications like hydrogenation or epoxidation.

The diverse reactivity of the ketone group makes it a key site for structural elaboration and the generation of novel analogues with potentially improved biological activities.

Alterations to the Phenyl Ring System

The phenyl ring of 2-acetamido-5-oxo-5-phenylpentanoic acid provides an additional site for modification, allowing for the fine-tuning of the molecule's electronic and steric properties. Standard aromatic substitution reactions can be employed to introduce a variety of functional groups onto the ring.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can introduce substituents at the ortho, meta, or para positions of the phenyl ring, depending on the directing effects of the existing acyl group and the reaction conditions. These modifications can influence the molecule's interaction with its biological target and affect its metabolic stability.

Nucleophilic Aromatic Substitution: While less common for an unsubstituted phenyl ring, if the ring is activated with strongly electron-withdrawing groups, nucleophilic aromatic substitution can be used to introduce nucleophiles such as amines, alkoxides, or thiolates.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, offer a powerful means to introduce a wide variety of substituents onto the phenyl ring. For this, the phenyl ring would first need to be functionalized with a suitable group, such as a halogen or a triflate. These reactions allow for the introduction of other aryl groups, alkyl chains, or alkynes, significantly expanding the structural diversity of the analogues.

By systematically modifying the phenyl ring, it is possible to probe the structure-activity relationship and optimize the properties of 2-acetamido-5-oxo-5-phenylpentanoic acid derivatives.

Acetamido Group Manipulations

The acetamido group in 2-acetamido-5-oxo-5-phenylpentanoic acid is a critical functional group that often serves as a stable protecting group for the amine at the chiral alpha-carbon. Manipulations of this group are pivotal for the synthesis of various analogues, enabling the exploration of structure-activity relationships. Key transformations include hydrolysis (deacetylation) to reveal the primary amine, transamidation to introduce different acyl groups, and specific, mild deprotection techniques that preserve stereochemical integrity.

Hydrolysis (Deacetylation)

The most fundamental manipulation of the acetamido group is its complete removal via hydrolysis to yield the corresponding amino acid, 2-amino-5-oxo-5-phenylpentanoic acid. This transformation is typically achieved under either acidic or basic conditions, though these methods can be harsh and may risk side reactions or epimerization at the sensitive chiral center. organic-chemistry.orgnih.govmasterorganicchemistry.com

Acidic Hydrolysis : Heating the compound with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), effectively cleaves the amide bond. masterorganicchemistry.comlibretexts.org The reaction proceeds by protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water. The resulting primary amine is obtained as its ammonium (B1175870) salt. libretexts.org

Basic Hydrolysis : Alternatively, heating with a strong base like sodium hydroxide (B78521) (NaOH) also facilitates hydrolysis. libretexts.org This method produces the sodium salt of the carboxylic acid and ammonia (B1221849) or the free amine, depending on the workup. Vigorous conditions, such as refluxing in aqueous or alcoholic alkali solutions, are often required. researchgate.net

Enzymatic Hydrolysis : For substrates where harsh conditions are intolerable, enzymatic methods using acylases can provide a mild and highly specific alternative for deacetylation. N-acetyl amino acid deacetylases can catalyze the hydrolysis of the N-acetyl group to yield the L-amino acid with high stereospecificity. researchgate.net

| Condition Type | Typical Reagents | General Conditions | Product |

|---|---|---|---|

| Acidic | Aqueous HCl or H₂SO₄ | Heating/Reflux | 2-Amino-5-oxo-5-phenylpentanoic acid hydrochloride |

| Basic | Aqueous NaOH or KOH | Heating/Reflux | Sodium 2-amino-5-oxo-5-phenylpentanoate |

| Enzymatic | N-acyl amino acid releasing enzyme (NAARE) / Acylase | Aqueous buffer, physiological pH and temperature | 2-Amino-5-oxo-5-phenylpentanoic acid |

Mild Deprotection via Imidoyl Chloride Formation

Given the potential for racemization under harsh hydrolytic conditions, milder methods for deprotection are highly desirable, especially in pharmaceutical synthesis. One effective strategy involves the conversion of the secondary acetamide (B32628) to an imidoyl chloride intermediate. organic-chemistry.orgacs.org Treatment of the acetamido compound with oxalyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) or 2,6-lutidine generates the reactive imidoyl chloride. organic-chemistry.org Subsequent treatment with an alcohol, such as propylene (B89431) glycol, facilitates the cleavage of the C-N bond, releasing the amine hydrochloride salt in high yield. nih.govacs.org This method is noted for its selectivity for secondary acetamides and for proceeding without epimerization of the chiral center. organic-chemistry.orgacs.org

Transamidation

Transamidation offers a direct route to modify the N-acyl group without proceeding through the free amine intermediate. This reaction involves exchanging the acetyl group for a different acyl group by reacting the amide with a new amine source. While traditionally challenging due to the high stability of the amide bond, modern catalytic methods have made this transformation more accessible. nih.govacs.org

For secondary amides like 2-acetamido-5-oxo-5-phenylpentanoic acid, a two-step approach is often employed. nih.gov This typically involves:

Activation : The amide nitrogen is first functionalized, for example, by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O), to weaken the amide resonance and lower the activation barrier for C-N bond cleavage. acs.orgrsc.org

Catalytic Cleavage and Reformation : The activated amide is then treated with a new amine in the presence of a catalyst, such as a nickel complex, which facilitates the cleavage of the original acyl-nitrogen bond and the formation of a new one. nih.gov This allows for the synthesis of a diverse range of N-acylated analogues under relatively mild conditions. rsc.org

| Manipulation | Key Reagents | Key Intermediate | Primary Advantage |

|---|---|---|---|

| Mild Deprotection | 1. Oxalyl Chloride, Base 2. Propylene Glycol | Imidoyl Chloride | Avoids harsh conditions and prevents epimerization. organic-chemistry.orgnih.gov |

| Transamidation | 1. Activating Agent (e.g., Boc₂O) 2. New Amine, Catalyst (e.g., Ni(cod)₂) | N-Activated Amide | Direct conversion to other N-acyl analogues. nih.govrsc.org |

These manipulations of the acetamido group are essential tools for diversifying the structure of 2-acetamido-5-oxo-5-phenylpentanoic acid, enabling the creation of novel analogues for further study.

Chemical Reactivity and Transformation Mechanisms of 2 Acetamido 5 Oxo 5 Phenylpentanoic Acid

Reactivity of the α-Acetamido Group

The α-acetamido group, a secondary amide, is a robust functional group, yet it can undergo specific transformations under controlled conditions. Its reactivity is centered on the amide bond itself and the adjacent chiral carbon center.

Amide Hydrolysis and Formation

The amide bond in 2-Acetamido-5-oxo-5-phenylpentanoic acid is susceptible to hydrolysis, a reaction that cleaves the carbon-nitrogen bond. This process is typically slow and requires harsh conditions, such as prolonged heating with strong acids or bases. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., refluxing aqueous HCl), the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule can then attack this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine yield the corresponding carboxylic acid (acetic acid) and the protonated form of 2-amino-5-oxo-5-phenylpentanoic acid.

Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., aqueous NaOH) at elevated temperatures, a hydroxide (B78521) ion directly attacks the amide carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion. A final proton transfer from the initially formed carboxylic acid to the amide anion gives the carboxylate salt and ammonia (B1221849). Acidic workup is required to protonate the carboxylate and yield the final amino acid product. Due to the resonance stabilization of the C-N bond, amide hydrolysis is a challenging reaction. rsc.orgresearchgate.net

The formation of the acetamido group is achieved through the acylation of the parent amino acid, 2-amino-5-oxo-5-phenylpentanoic acid. This is typically accomplished using acetylating agents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acid byproduct.

Table 1: Conditions for Amide Hydrolysis

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Acidic Hydrolysis | Concentrated HCl or H₂SO₄ in H₂O | Reflux | 2-amino-5-oxo-5-phenylpentanoic acid hydrochloride salt, Acetic acid |

| Basic Hydrolysis | Concentrated NaOH or KOH in H₂O | Reflux, followed by acidic workup | 2-amino-5-oxo-5-phenylpentanoic acid, Sodium acetate |

Reactions Involving the Alpha-Carbon Chiral Center

The alpha-carbon of 2-Acetamido-5-oxo-5-phenylpentanoic acid is a chiral center. The hydrogen atom attached to this carbon is acidic and can be removed by a strong base. This deprotonation forms an enolate, which is planar and achiral. Subsequent reprotonation of the enolate can occur from either face, leading to racemization of the chiral center. The acidity of this proton is enhanced by the electron-withdrawing effects of both the adjacent amide and carboxylic acid groups. However, forcing conditions are required, and care must be taken to avoid competing reactions such as hydrolysis.

Reactions of the Ketone Functionality

The ketone group, specifically a γ-keto group relative to the carboxylic acid, is a highly reactive site for nucleophilic attack and condensation reactions. Its position allows for intramolecular cyclization pathways, leading to the formation of heterocyclic structures.

Nucleophilic Additions and Reductions

The carbonyl carbon of the ketone is electrophilic and readily undergoes attack by nucleophiles. A common and synthetically useful reaction is its reduction to a secondary alcohol. This transformation can be achieved with high selectivity using hydride-based reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that will selectively reduce the ketone to an alcohol without affecting the more resilient carboxylic acid or amide functionalities. The use of stronger reducing agents like lithium aluminum hydride (LiAlH₄) would lead to the reduction of both the ketone and the carboxylic acid.

Table 2: Selective Reduction of the Ketone Group

| Reagent | Solvent | Product | Notes |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol (B129727), Ethanol | 2-Acetamido-5-hydroxy-5-phenylpentanoic acid | Selective for the ketone. |

| Lithium borohydride (LiBH₄) | THF, Diethyl ether | 2-Acetamido-5-hydroxy-5-phenylpentanoic acid | More powerful than NaBH₄ but generally selective for ketones over carboxylic acids and amides. |

Condensation Reactions and Heterocycle Formation

The γ-ketoacid structure of 2-Acetamido-5-oxo-5-phenylpentanoic acid is a classic precursor for the synthesis of five- and six-membered heterocycles. mdpi.comorientjchem.org These reactions typically involve condensation with a dinucleophile.

For instance, reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives can lead to the formation of a six-membered dihydropyridazinone ring system. The reaction proceeds via initial formation of a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the carboxylic acid group (or an activated derivative), leading to cyclization and dehydration.

Similarly, reaction with hydroxylamine (B1172632) (NH₂OH) can yield a cyclic N-hydroxy-lactam or, under different conditions, derivatives of isoxazoles. These cyclization reactions are often facile due to the favorable energetics of forming stable five- or six-membered rings.

Reactivity of the Carboxylic Acid Group

The carboxylic acid is a versatile functional group that can be converted into a variety of derivatives. nih.gov Its reactivity is centered on the electrophilic carbonyl carbon and the acidic proton.

Key transformations include:

Esterification: In the presence of an alcohol and an acid catalyst (such as sulfuric acid or p-toluenesulfonic acid), the carboxylic acid can be converted to its corresponding ester. This is a reversible equilibrium-driven process known as Fischer esterification.

Acyl Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a highly reactive acyl chloride. This derivative is a valuable intermediate for the synthesis of esters, amides, and other acyl compounds under milder conditions than those required for the parent carboxylic acid.

Reduction: Carboxylic acids are resistant to reduction by mild agents like NaBH₄. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), are required to reduce the carboxylic acid to a primary alcohol. This would also reduce the ketone functionality.

Table 3: Common Transformations of the Carboxylic Acid Group

| Reaction Type | Reagents | Product Functional Group | Notes |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ (cat.) | Methyl Ester | Reversible reaction. |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride | Highly reactive intermediate. |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Also reduces the ketone. |

Esterification and Amidation Reactions

The carboxylic acid moiety of 2-Acetamido-5-oxo-5-phenylpentanoic acid is the primary site for esterification and amidation reactions. These transformations are fundamental in organic synthesis for the formation of ester and amide derivatives, respectively.

Esterification:

The conversion of the carboxylic acid to an ester can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. For instance, reacting 2-Acetamido-5-oxo-5-phenylpentanoic acid with methanol and a catalytic amount of sulfuric acid would yield the corresponding methyl ester. The reaction mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol and subsequent elimination of water.

Alternative methods, such as using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or Mukaiyama's reagent, can also be employed, particularly under milder conditions. nih.gov These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the alcohol.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Methanol/H₂SO₄ | Reflux | Methyl 2-acetamido-5-oxo-5-phenylpentanoate | Classic Fischer-Speier esterification. |

| Ethanol/HCl(g) | Room Temperature to Reflux | Ethyl 2-acetamido-5-oxo-5-phenylpentanoate | Acid catalysis is essential. |

| Dicyclohexylcarbodiimide (DCC), Alcohol | Room Temperature | Corresponding Ester | Forms a dicyclohexylurea byproduct. |

Amidation:

Similarly, the carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This typically requires activation of the carboxylic acid, as direct reaction with an amine is generally slow. Coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are effective for this transformation. mdpi.com The reaction proceeds by the formation of an activated ester intermediate, which is then readily attacked by the amine nucleophile. mdpi.com

The mechanism involves the deprotonation of the carboxylic acid by a base, followed by reaction with the coupling agent to form a highly reactive species. mdpi.com The amine then displaces the activating group to form the amide bond. It is important to note that the use of certain coupling agents and bases can sometimes lead to racemization at the α-carbon of the amino acid derivative. mdpi.com

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Ammonia, Coupling Agent (e.g., TBTU) | Room Temperature | 2-Acetamido-5-oxo-5-phenylpentanamide | Coupling agent is necessary to activate the carboxylic acid. |

| Primary/Secondary Amine, Coupling Agent | Room Temperature | N-substituted 2-acetamido-5-oxo-5-phenylpentanamide | A wide variety of amines can be used. |

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). This reaction is particularly facile for β-keto acids, which possess a ketone group at the beta position relative to the carboxylic acid. chemistrysteps.com This proximity allows for the formation of a cyclic transition state, which facilitates the elimination of CO₂ upon heating. chemistrysteps.com

However, 2-Acetamido-5-oxo-5-phenylpentanoic acid is a γ-keto acid, with the ketone group at the gamma position. This structural arrangement does not allow for the formation of the favorable six-membered cyclic transition state that is characteristic of the decarboxylation of β-keto acids. masterorganicchemistry.com Therefore, direct decarboxylation of 2-Acetamido-5-oxo-5-phenylpentanoic acid under standard heating conditions is not a favorable or expected reaction pathway.

For decarboxylation to occur, more drastic conditions or chemical modifications would be necessary to facilitate the cleavage of the C-C bond. General methods for the decarboxylation of carboxylic acids that are not β-keto acids often require harsh conditions or the use of specific reagents, and such pathways are not considered typical for this compound under normal laboratory conditions. organic-chemistry.org

Phenyl Ring Derivatization and Aromatic Reactivity

The phenyl ring in 2-Acetamido-5-oxo-5-phenylpentanoic acid is susceptible to electrophilic aromatic substitution reactions. The substituent already present on the ring, the 2-acetamido-5-oxopentanoyl group, will direct incoming electrophiles to specific positions on the ring.

The acyl group (-C(O)R) is a deactivating group and a meta-director. youtube.com This is because the carbonyl group is electron-withdrawing, both through inductive effects and resonance, which deactivates the aromatic ring towards electrophilic attack. The deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for substitution. youtube.com

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation would be expected to yield predominantly the meta-substituted product.

| Reaction | Reagents | Major Product | Mechanism |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Acetamido-5-oxo-5-(3-nitrophenyl)pentanoic acid | Electrophilic Aromatic Substitution |

| Bromination | Br₂, FeBr₃ | 2-Acetamido-5-(3-bromophenyl)-5-oxopentanoic acid | Electrophilic Aromatic Substitution |

| Sulfonation | SO₃, H₂SO₄ | 3-(2-Acetamido-4-carboxy-1-oxobutan-1-yl)benzenesulfonic acid | Electrophilic Aromatic Substitution |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acetamido-5-(3-acylphenyl)-5-oxopentanoic acid | Electrophilic Aromatic Substitution |

The reactivity of the phenyl ring can be influenced by the reaction conditions. Forcing conditions may be required to overcome the deactivating effect of the acyl group.

Rearrangement Reactions and Structural Isomerization

While no specific rearrangement reactions are prominently documented for 2-Acetamido-5-oxo-5-phenylpentanoic acid itself, the presence of multiple functional groups allows for the theoretical consideration of certain intramolecular transformations under specific conditions.

One possibility could involve the ketone functionality. For instance, under conditions that favor enolization or enolate formation, subsequent intramolecular reactions could potentially occur. However, without specific literature precedence for this compound, such pathways remain speculative.

The α-ketol rearrangement is a known reaction for α-hydroxy ketones, involving the migration of an alkyl or aryl group. wikipedia.org This is not directly applicable to the parent compound but could be a potential pathway if the ketone were to be, for example, α-hydroxylated.

Given the γ-keto acid structure, intramolecular cyclization to form a five-membered lactone or other cyclic structures could be envisioned under acidic or basic conditions, although this would compete with other potential reactions. The likelihood of such rearrangements would depend on the specific reaction conditions and the relative stability of the potential products.

Stereochemical Aspects and Chiral Recognition in 2 Acetamido 5 Oxo 5 Phenylpentanoic Acid Research

Enantioselective Synthesis of 2-Acetamido-5-oxo-5-phenylpentanoic Acid Stereoisomers

The enantioselective synthesis of a specific stereoisomer of 2-Acetamido-5-oxo-5-phenylpentanoic acid would likely involve the asymmetric synthesis of a chiral amino acid precursor. Several strategies could be employed to achieve this, primarily focusing on establishing the stereocenter at the α-carbon (C2).

One potential route involves the asymmetric amination of a corresponding β-keto acid. Enzymatic methods, utilizing L-amino acid deaminases, have been shown to be effective in the production of α-keto acids and the resolution of chiral amino acids. nih.govnih.gov These enzymes could potentially be engineered to act on a suitable precursor to introduce the amino group with high enantioselectivity.

Another approach is the use of chiral auxiliaries in synthetic routes. For instance, a Strecker synthesis, which involves the addition of cyanide to an imine, can be rendered diastereoselective by using a chiral amine. nih.gov Subsequent hydrolysis would yield the desired amino acid with a specific stereochemistry.

Catalytic asymmetric synthesis represents a powerful tool for generating enantiomerically pure compounds. For structures analogous to the target molecule, chiral catalysts have been used in various reactions, including asymmetric hydrogenation and carbon-carbon bond-forming reactions, to set the stereochemistry.

A hypothetical enantioselective synthesis could start from a prochiral keto-acid derivative, where a chiral catalyst would facilitate the stereoselective introduction of the amino or acetamido group.

Table 1: Potential Strategies for Enantioselective Synthesis

| Method | Description | Key Reagents/Catalysts |

| Enzymatic Resolution/Synthesis | Use of enzymes to selectively produce one enantiomer. | L-amino acid deaminases, Acylases |

| Chiral Auxiliary-Mediated Synthesis | Temporary incorporation of a chiral molecule to direct stereoselective reactions. | (S)-α-methylbenzylamine, Evans auxiliaries |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Chiral metal complexes (e.g., Rh, Ru, Ir), Organocatalysts |

Diastereoselective Control in Synthetic Pathways

In the context of 2-Acetamido-5-oxo-5-phenylpentanoic acid, diastereoselective control would become relevant if a second stereocenter were introduced into the molecule, for example, through modification of the ketone or the phenyl group. While no such derivatives are reported in the searched literature, general principles of diastereoselective synthesis would apply.

For instance, if the ketone at the 5-position were to be reduced to a hydroxyl group, this would create a second stereocenter. The diastereoselectivity of this reduction could be controlled by the existing stereocenter at the α-carbon. This is known as substrate-controlled diastereoselection. Alternatively, reagent-controlled diastereoselection could be achieved by using a chiral reducing agent that would favor the formation of one diastereomer over the other.

Similarly, if the synthesis involved the formation of the carbon skeleton through a reaction such as an aldol (B89426) or Mannich reaction, the stereochemical outcome could be controlled by the choice of chiral catalysts or auxiliaries. The synthesis of quaternary α-amino acids from diketopiperazine templates is an example of a method that provides excellent diastereoselective control. st-andrews.ac.ukntu.ac.uk

Chiral Resolution Techniques for 2-Acetamido-5-oxo-5-phenylpentanoic Acid

Should a racemic mixture of 2-Acetamido-5-oxo-5-phenylpentanoic acid be synthesized, several chiral resolution techniques could be employed to separate the enantiomers.

Enzymatic Resolution: Enzymes such as acylases can exhibit high enantioselectivity. In a process known as kinetic resolution, an enzyme could selectively hydrolyze the N-acetyl group of one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. acs.orgresearchgate.net The resulting free amino acid and the unreacted N-acetylated amino acid could then be separated based on their different physical properties.

Chromatographic Resolution: High-performance liquid chromatography (HPLC) is a powerful technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP). For N-acetylated amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs have proven effective. sigmaaldrich.comsigmaaldrich.com The differential interaction of the two enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation.

Another HPLC-based method involves the use of a chiral mobile phase additive. A chiral selector in the mobile phase can form transient diastereomeric complexes with the enantiomers, leading to their separation on a standard achiral column. tandfonline.com Additionally, pre-column derivatization with a chiral reagent can convert the enantiomers into diastereomers, which can then be separated on a non-chiral column. researchgate.netresearchgate.net

Table 2: Potential Chiral Resolution Techniques

| Technique | Principle | Common Application |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction on one enantiomer. | Resolution of N-acyl amino acids. |

| Chiral HPLC (CSP) | Differential interaction with a chiral stationary phase. | Separation of a wide range of enantiomers, including N-blocked amino acids. |

| Chiral HPLC (Mobile Phase Additive) | Formation of transient diastereomeric complexes in the mobile phase. | Resolution of amino acids and their derivatives. |

| Diastereomeric Derivatization | Conversion of enantiomers into separable diastereomers. | Analysis of amino acid enantiomers. |

Influence of Stereochemistry on Molecular Recognition and Biological Interactions (Non-Human)

There is no specific information available in the searched literature regarding the influence of the stereochemistry of 2-Acetamido-5-oxo-5-phenylpentanoic acid on its molecular recognition or biological interactions in non-human systems. However, it is a fundamental principle in biochemistry and medicinal chemistry that the stereochemistry of a molecule is crucial for its interaction with chiral biological macromolecules such as enzymes and receptors.

For any biological activity this compound might possess, it is highly probable that the two enantiomers would exhibit different potencies and possibly different modes of action. One enantiomer may bind strongly to a specific biological target, while the other may have a much weaker affinity or interact with a different target altogether. This stereoselectivity arises from the three-dimensional arrangement of functional groups, which must complement the chiral binding site of the biological target.

Mechanistic Investigations of 2 Acetamido 5 Oxo 5 Phenylpentanoic Acid in Biological Systems in Vitro and Non Human in Vivo

Enzyme Inhibition Studies of 2-Acetamido-5-oxo-5-phenylpentanoic Acid

There is currently no available research on the inhibitory effects of 2-Acetamido-5-oxo-5-phenylpentanoic acid on the enzymes Peptidylglycine α-Mono-oxygenase (PAM), Peptidylamidoglycolate Lyase (PGL), or O-GlcNAcase (OGA).

Peptidylglycine α-Mono-oxygenase (PAM) Inactivation Kinetics

No studies have been found that investigate the inactivation kinetics of PAM by 2-Acetamido-5-oxo-5-phenylpentanoic acid.

Peptidylamidoglycolate Lyase (PGL) Interaction Profiles

There is no available data on the interaction profiles of 2-Acetamido-5-oxo-5-phenylpentanoic acid with PGL.

Structure-Activity Relationships for Enzyme Binding and Inhibition

In the absence of any studies on the enzymatic interactions of 2-Acetamido-5-oxo-5-phenylpentanoic acid, no structure-activity relationships can be discussed.

Irreversible vs. Reversible Inhibition Mechanisms

There is no research available to determine whether 2-Acetamido-5-oxo-5-phenylpentanoic acid would act as a reversible or irreversible inhibitor for any enzyme.

Receptor Ligand Binding and Agonist/Antagonist Studies (Non-Human)

No non-human in vivo or in vitro studies on the receptor ligand binding or agonist/antagonist properties of 2-Acetamido-5-oxo-5-phenylpentanoic acid have been found in the current body of scientific literature.

Growth Hormone Secretagogue Receptor Interactions (Non-Human In Vitro/In Vivo)

Currently, there is a notable absence of direct evidence in peer-reviewed literature detailing the interaction of 2-Acetamido-5-oxo-5-phenylpentanoic acid with the growth hormone secretagogue receptor (GHSR). However, the structural characteristics of this compound, particularly the presence of an acylamino group and a pentanoic acid backbone with a terminal phenyl group, share some remote similarities with known GHSR agonists.

Research into related compounds, such as certain peptidyl and non-peptidyl mimetics, has established that specific structural motifs are crucial for binding to and activating the GHSR. For instance, studies on other phenylpentanoic acid derivatives have explored their potential as components of growth hormone secretagogues. One such study focused on (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid, a compound with a similar carbon skeleton. nih.gov The incorporation of this related molecule into growth hormone secretagogue compounds resulted in new analogs with significantly increased in vitro potency. nih.gov The in vivo efficacy and pharmacokinetic properties of these analogs were also reportedly improved in rat models. nih.gov

While these findings relate to a structurally different molecule, they underscore the potential for molecules with a phenylpentanoic acid core to interact with the GHSR. Future in vitro binding assays and functional studies using non-human cell lines expressing the GHSR, as well as in vivo studies in animal models, are necessary to determine if 2-Acetamido-5-oxo-5-phenylpentanoic acid can act as a ligand for this receptor and elicit a biological response.

Cellular Uptake and Intracellular Fate in Model Systems (Non-Human)

The mechanisms governing the cellular uptake and subsequent intracellular fate of 2-Acetamido-5-oxo-5-phenylpentanoic acid in non-human model systems have not been specifically documented. However, based on its chemical structure, several potential pathways can be hypothesized. The presence of a carboxylic acid group suggests that it may be a substrate for various organic anion transporters (OATs) or other solute carrier (SLC) transporters that are responsible for the uptake of charged molecules.

Once inside the cell, the compound's fate would be determined by its metabolic stability and its affinity for intracellular targets. It could potentially accumulate in specific organelles, be metabolized by intracellular enzymes, or be actively effluxed from the cell. Investigating these processes would necessitate studies using radiolabeled 2-Acetamido-5-oxo-5-phenylpentanoic acid in non-human cell cultures, followed by subcellular fractionation and analysis to determine its distribution and stability.

Metabolic Pathways and Metabolite Profiling (Non-Human)

Detailed metabolic pathways and a comprehensive metabolite profile for 2-Acetamido-5-oxo-5-phenylpentanoic acid in non-human systems are not yet established in the available scientific literature. The metabolic fate of this compound would likely involve enzymatic transformations targeting its functional groups.

Role of 4-Oxo-5-phenylpentanoic Acid as a Metabolite

The deacetylation of 2-Acetamido-5-oxo-5-phenylpentanoic acid would yield 2-Amino-5-oxo-5-phenylpentanoic acid. Further metabolic transformations could potentially lead to the formation of other metabolites. While not a direct metabolite through a simple, single enzymatic step, the structural relationship to compounds like 4-Oxo-5-phenylpentanoic acid is of interest. It is conceivable that more complex metabolic pathways, potentially involving deamination, oxidation, and rearrangement, could lead to a variety of related phenylpentanoic acid derivatives. However, without experimental data, the role of 4-Oxo-5-phenylpentanoic acid as a metabolite remains speculative.

Enzymatic Transformations of the Compound in Biological Matrices

The enzymatic transformation of 2-Acetamido-5-oxo-5-phenylpentanoic acid in non-human biological matrices such as liver microsomes or plasma is an area ripe for investigation. The amide bond of the acetamido group could be susceptible to hydrolysis by amidases, which would represent a primary metabolic pathway. The ketone group at the 5-position could be a target for reduction by ketoreductases, leading to the formation of a secondary alcohol.

Furthermore, the phenyl group may undergo hydroxylation by cytochrome P450 enzymes, a common metabolic pathway for aromatic compounds. To elucidate these potential enzymatic transformations, in vitro incubation studies with relevant biological matrices, followed by analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), would be necessary to identify and quantify the resulting metabolites.

The following table summarizes the potential enzymatic transformations that 2-Acetamido-5-oxo-5-phenylpentanoic acid may undergo in non-human biological systems.

Potential Enzymatic Transformations of 2-Acetamido-5-oxo-5-phenylpentanoic Acid

| Functional Group | Potential Enzymatic Reaction | Enzyme Class (Hypothesized) | Potential Product |

|---|---|---|---|

| Acetamido Group | Hydrolysis | Amidases | 2-Amino-5-oxo-5-phenylpentanoic acid |

| Ketone Group | Reduction | Ketoreductases | 2-Acetamido-5-hydroxy-5-phenylpentanoic acid |

| Phenyl Group | Hydroxylation | Cytochrome P450 | 2-Acetamido-5-oxo-5-(hydroxyphenyl)pentanoic acid |

Analytical and Characterization Techniques for 2 Acetamido 5 Oxo 5 Phenylpentanoic Acid

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are crucial for determining the molecular structure of a compound by examining the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary tools for mapping the carbon-hydrogen framework of a molecule. For 2-Acetamido-5-oxo-5-phenylpentanoic acid, one would expect a unique set of chemical shifts and coupling constants for the protons on the pentanoic acid backbone, the acetyl group, and the phenyl ring. Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including the two carbonyl carbons, the carbons of the phenyl ring, and the aliphatic carbons. Without experimental data, a detailed analysis and the creation of data tables with specific chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) is not possible.

Mass Spectrometry (MS and HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass of 2-Acetamido-5-oxo-5-phenylpentanoic acid, allowing for the determination of its molecular formula. The fragmentation pattern observed in the mass spectrum would offer valuable insights into the compound's structure. However, no published mass spectral data for this specific compound could be located.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Acetamido-5-oxo-5-phenylpentanoic acid would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the ketone, carboxylic acid, and amide, the O-H stretch of the carboxylic acid, and the aromatic C-H and C=C stretches of the phenyl group. A precise data table of vibrational frequencies (in cm⁻¹) cannot be compiled without experimental spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the phenyl ketone group in the target molecule. The UV-Vis spectrum would likely show absorption maxima (λmax) corresponding to the electronic transitions within the benzoyl group. Specific absorption data is not available in the reviewed literature.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for the purity assessment of non-volatile compounds. A reversed-phase HPLC method would typically be developed to separate 2-Acetamido-5-oxo-5-phenylpentanoic acid from any impurities. The development of such a method would involve optimizing parameters like the column type, mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like formic acid or trifluoroacetic acid), flow rate, and detection wavelength. In the absence of published methods, a detailed description of a validated HPLC procedure, including retention time, cannot be provided.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a highly suitable technique for the analysis of polar, non-volatile compounds like 2-Acetamido-5-oxo-5-phenylpentanoic acid. UPLC systems utilize columns with sub-2 µm particles, which provide significantly higher resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). lcms.czamegroups.org

For the analysis of this compound, a reversed-phase UPLC method would be the standard approach. The separation would be based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The presence of the phenyl group provides sufficient hydrophobicity for retention on a C18 column, while the carboxylic acid and acetamido groups ensure solubility in aqueous-organic mobile phases. Detection is typically achieved using a UV detector, leveraging the chromophoric phenyl group, which absorbs UV light effectively. The method's parameters can be optimized to ensure a sharp peak shape and adequate retention time.

Table 1: Representative UPLC Method Parameters for 2-Acetamido-5-oxo-5-phenylpentanoic Acid Analysis

| Parameter | Value/Type | Purpose |

| System | ACQUITY UPLC H-Class or similar | Provides high resolution and sensitivity. lcms.cz |

| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Reversed-phase column offering good retention for the phenyl moiety. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to suppress ionization of the carboxylic acid, improving peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute the compound. |

| Flow Rate | 0.4 - 0.6 mL/min | Optimized for UPLC column dimensions. |

| Gradient | Start at 5-10% B, increase to 95% B over 5-10 min | Gradient elution is necessary to elute the compound with a good peak shape in a reasonable time. |

| Column Temp. | 35 - 45 °C | Ensures reproducible retention times and reduces viscosity. |

| Injection Vol. | 1 - 5 µL | Small volume typical for UPLC to prevent peak broadening. |

| Detection | UV-Vis Detector (e.g., TUV) at ~245 nm | The benzoyl group provides a strong chromophore for sensitive detection. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, 2-Acetamido-5-oxo-5-phenylpentanoic acid is a non-volatile molecule due to its polar carboxylic acid and amide functional groups. Therefore, chemical derivatization is a mandatory step prior to GC analysis to increase its volatility and thermal stability. sigmaaldrich.com

A common approach involves a two-step derivatization. First, the carboxylic acid group is esterified, for instance, by using methanolic HCl or acetyl chloride in methanol to form the methyl ester. nih.govacs.org Second, any remaining active hydrogens, such as the N-H proton of the amide, could be replaced using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.commdpi.com The resulting derivative is significantly more volatile and can be readily analyzed by GC, typically with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 2: Typical Derivatization and GC Method for 2-Acetamido-5-oxo-5-phenylpentanoic Acid

| Parameter | Value/Type | Purpose |

| Derivatization Step 1 (Esterification) | Anhydrous Methanol/Acetyl Chloride (25:4, v/v) at 70°C for 1 hr | Converts the carboxylic acid to its corresponding methyl ester, increasing volatility. nih.gov |

| Derivatization Step 2 (Silylation) | BSTFA or MTBSTFA at 60-80°C for 30 min | Replaces the active hydrogen on the amide group with a nonpolar silyl (B83357) group. sigmaaldrich.com |

| GC Column | Mid-polarity capillary column (e.g., DB-5ms, VF-23ms) | Provides efficient separation of the derivatized analyte from other sample components. acs.org |

| Injection | Split/Splitless Inlet at 250°C | Vaporizes the sample for introduction into the column. |

| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying the analyte through the column. |

| Oven Program | Start at 100°C, ramp at 10°C/min to 300°C, hold for 5 min | Temperature gradient to separate compounds based on their boiling points and interactions with the stationary phase. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information for identification, while FID offers robust quantification. |

Chiral Chromatography for Enantiomeric Purity

The carbon atom at the second position (C2) of 2-Acetamido-5-oxo-5-phenylpentanoic acid is a stereocenter, meaning the molecule exists as a pair of enantiomers. As enantiomers often exhibit different biological activities, determining the enantiomeric purity is critical. Chiral chromatography is the most effective method for separating and quantifying enantiomers.

This separation can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For N-acetylated amino acids, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) have proven effective. nih.govsigmaaldrich.com The analysis is typically performed using HPLC or UPLC systems. The choice of mobile phase—normal phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase—depends heavily on the specific CSP used.

Table 3: Example Chiral HPLC Method for Enantiomeric Separation

| Parameter | Value/Type | Purpose |

| Technique | High-Performance Liquid Chromatography (HPLC) | Standard technique for chiral separations. |

| Column | CHIROBIOTIC T (Teicoplanin-based CSP) or Chiralpak series (Polysaccharide-based) | The CSP provides stereoselective interactions necessary for separating the enantiomers. nih.gov |

| Mobile Phase | Varies with CSP; e.g., Methanol/Acetic Acid/Triethylamine | The mobile phase composition is optimized to achieve baseline separation of the enantiomeric peaks. |

| Flow Rate | 0.5 - 1.0 mL/min | Typical flow rate for analytical HPLC columns. |

| Temperature | Ambient or controlled (e.g., 25°C) | Temperature affects chiral recognition and should be kept constant for reproducibility. |

| Detection | UV at ~245 nm | Monitors the elution of the separated enantiomers. |

Advanced Hybrid Techniques

LC-MS/MS and UPLC-Q-TOF-MS for Metabolomics and Identification

Hyphenated mass spectrometry techniques are indispensable for metabolomics studies, offering unparalleled sensitivity and selectivity for identifying and quantifying metabolites in complex biological matrices like plasma or urine. mdpi.comnih.gov

LC-MS/MS (typically using a triple quadrupole mass spectrometer) is the gold standard for targeted quantification. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects the precursor ion (the molecular ion of the target compound), the second quadrupole fragments it, and the third quadrupole selects a specific product ion. This highly specific transition provides excellent sensitivity and minimizes interference, making it ideal for quantifying low levels of the compound.

UPLC-Q-TOF-MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) is used for untargeted metabolomics and confident identification. nih.govnih.gov The TOF analyzer provides high-resolution accurate mass (HRAM) data, which allows for the determination of the elemental composition of the parent molecule and its fragments. This information, combined with the fragmentation pattern (MS/MS spectrum), can be used to identify the compound in a complex sample and distinguish it from other isomers.

Table 4: Representative Mass Spectrometry Parameters for Analysis

| Parameter | LC-MS/MS (Triple Quadrupole) | UPLC-Q-TOF-MS |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | Electrospray Ionization (ESI), Negative or Positive |

| Precursor Ion [M-H]⁻ | m/z 250.1 | m/z 250.0925 (Calculated for C₁₃H₁₄NO₄⁻) |

| Precursor Ion [M+H]⁺ | m/z 252.1 | m/z 252.1074 (Calculated for C₁₃H₁₆NO₄⁺) |

| Key Transitions (MRM) | e.g., 250.1 → 191.1 (Loss of acetamido group); 250.1 → 105.0 (Benzoyl fragment) | N/A |

| MS Scan Mode | Multiple Reaction Monitoring (MRM) | Full Scan MS and Data-Dependent MS/MS |

| Mass Resolution | Unit Resolution | High Resolution (>20,000 FWHM) |

| Primary Use | Targeted Quantification | Identification, Structural Elucidation, Untargeted Metabolomics |

NMR-Based Metabolomics for Pathway Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used in metabolomics to identify and quantify metabolites in biological samples, providing a snapshot of metabolic pathways. nih.govfrontiersin.org Unlike MS, NMR requires minimal sample preparation and provides detailed structural information.

For 2-Acetamido-5-oxo-5-phenylpentanoic acid, a one-dimensional (1D) ¹H NMR spectrum would provide a unique fingerprint. nih.gov Specific proton signals corresponding to the acetyl methyl group, the different methylene groups in the pentanoic chain, the alpha-proton (CH), and the aromatic protons of the phenyl group would be visible. Their chemical shifts and coupling patterns would confirm the molecule's identity.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to unambiguously assign all proton and carbon signals by showing which protons are coupled to each other and which protons are attached to which carbons. In a metabolomics study, changes in the concentrations of this compound and related metabolites (e.g., precursors or downstream products) can be tracked across different experimental conditions, providing direct insight into the activity of the metabolic pathways involved. frontiersin.orgnih.gov

Table 5: Predicted ¹H NMR Chemical Shifts for 2-Acetamido-5-oxo-5-phenylpentanoic Acid

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl (aromatic) | 7.5 - 8.0 | Multiplet |

| Alpha-CH (C2) | 4.5 - 4.8 | Multiplet |

| Methylene-CH₂ (C4) | ~3.2 | Triplet |

| Methylene-CH₂ (C3) | ~2.2 | Multiplet |

| Acetyl-CH₃ | ~2.0 | Singlet |

| Amide-NH | 7.0 - 8.0 | Doublet |

Computational and Theoretical Chemistry of 2 Acetamido 5 Oxo 5 Phenylpentanoic Acid

Molecular Modeling and Docking Studies of Enzyme-Ligand Interactions

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand), such as 2-Acetamido-5-oxo-5-phenylpentanoic acid, and a macromolecular target, typically a protein or enzyme. mdpi.com These studies are fundamental in drug discovery and design, providing a rational basis for understanding and improving the therapeutic potential of compounds. mdpi.com

The process begins with the three-dimensional structures of both the ligand and the target enzyme. Molecular docking simulations then explore the possible binding orientations and conformations of the ligand within the enzyme's active site. mdpi.comnih.gov By employing scoring functions, these programs estimate the binding affinity for each pose, helping to identify the most favorable binding mode. nih.gov Key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site can be identified and analyzed. nih.gov For 2-Acetamido-5-oxo-5-phenylpentanoic acid, docking studies could elucidate its potential to inhibit specific enzymes by predicting its binding affinity and interaction patterns within the active site.

Illustrative Data from a Hypothetical Docking Study:

| Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Enzyme A | -8.5 | Arg120, Tyr357 | Hydrogen Bond, Pi-Pi Stacking |

| Enzyme B | -7.2 | Leu278, Val378 | Hydrophobic Interaction |

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules from first principles.

Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods. mdpi.com DFT, in particular, has become a popular tool for studying the electronic properties of molecules due to its balance of accuracy and computational cost. mdpi.com These methods can be used to calculate a variety of electronic properties for 2-Acetamido-5-oxo-5-phenylpentanoic acid, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and stability of a molecule. nih.gov

Other calculated electronic properties include the molecular electrostatic potential (MESP), which reveals the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. researchgate.net Dipole moment, polarizability, and hyperpolarizability can also be computed to understand the molecule's response to an external electric field. researchgate.net

Table of Predicted Electronic Properties (Hypothetical):

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

The biological activity of a molecule is often dependent on its three-dimensional shape. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. mdpi.com For a flexible molecule like 2-Acetamido-5-oxo-5-phenylpentanoic acid, with several rotatable bonds, a systematic or stochastic search of the conformational space can be performed.

The results of a conformational analysis are often visualized as an energy landscape, a plot of the potential energy of the molecule as a function of its geometric parameters (e.g., dihedral angles). The minima on this landscape correspond to stable conformations. mdpi.com Understanding the preferred conformations of 2-Acetamido-5-oxo-5-phenylpentanoic acid is crucial for interpreting its interactions with biological targets.

Molecular Dynamics Simulations for Dynamic Behavior